![molecular formula C10H13N3S B1468403 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine CAS No. 1250918-47-8](/img/structure/B1468403.png)

4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Vue d'ensemble

Description

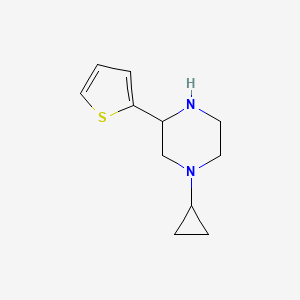

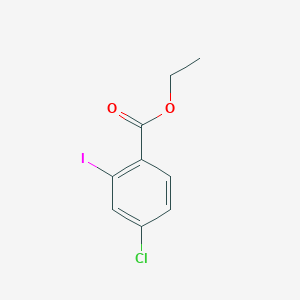

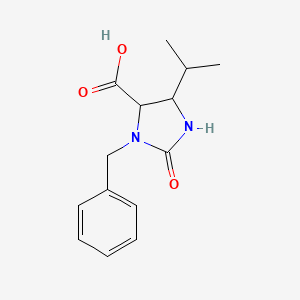

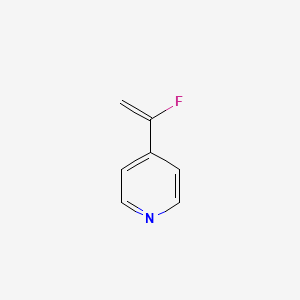

The compound “4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrazole ring and a thiophene ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds. Thiophenes are a type of aromatic organic compound similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring and the thiophene ring in separate reactions, followed by their connection via an ethyl linker. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, along with the ethyl linker and the methyl group attached to the pyrazole ring. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings. Both of these rings are aromatic and thus relatively stable, but they can participate in various reactions under the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene ring could affect its polarity and solubility .Applications De Recherche Scientifique

Corrosion Inhibition

Thiophene derivatives, such as 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine, are known to be effective corrosion inhibitors . They can form a protective layer on metal surfaces, preventing or slowing down the corrosion process. This application is particularly valuable in industrial settings where metals are exposed to corrosive environments.

Organic Semiconductors

The compound’s thiophene moiety plays a significant role in the development of organic semiconductors . These materials are used in electronic devices due to their ability to conduct electricity under certain conditions. They offer advantages over traditional semiconductors, such as flexibility and the potential for lower production costs.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules are integral in creating OFETs . OFETs are a type of field-effect transistor that uses an organic semiconductor in its channel. They are used in various electronic applications, including display technologies and electronic paper.

Organic Light-Emitting Diodes (OLEDs)

The compound under study can contribute to the fabrication of OLEDs . OLEDs are used in display and lighting technologies and are known for their bright colors and deep blacks. The thiophene derivatives can be part of the emissive layer in OLEDs, emitting light in response to an electric current.

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties. They have been studied for their potential anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . This makes them valuable in the development of new medications and therapies.

Synthesis of Aminothiophene Derivatives

The compound can be used in the Gewald reaction, which is a condensation reaction that produces aminothiophene derivatives . These derivatives are important in various chemical syntheses and have potential applications in medicinal chemistry.

Antimicrobial Agents

Research has shown that thiophene derivatives can be potent antimicrobial agents . They can be designed and synthesized to target specific microbial strains, offering a pathway to develop new antibiotics and antifungal medications.

Photochromism Studies

Thiophene derivatives are also used in photochromism studies . Photochromism is the reversible transformation of a chemical species between two forms by the absorption of light, where the two forms have different absorption spectra. This property is utilized in developing smart materials and coatings that respond to light stimuli.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-2-(1-thiophen-3-ylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-7-5-12-13(10(7)11)8(2)9-3-4-14-6-9/h3-6,8H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDZNXGFKMKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C(C)C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)

![Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468325.png)

![Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B1468334.png)

![3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1468335.png)

![4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride](/img/structure/B1468336.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)